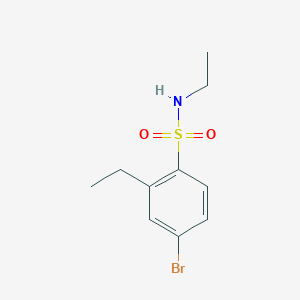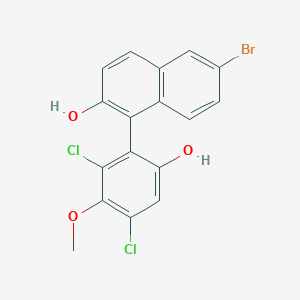
6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol is a complex organic compound with the molecular formula C17H11BrCl2O3 and a molecular weight of 414.08 g/mol . This compound is characterized by its bromine, chlorine, hydroxyl, and methoxy functional groups attached to a naphthalene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the bromination of a naphthalene derivative followed by chlorination and methoxylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: AlCl3 as a catalyst in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-1-ol
- 6-Bromo-1-(2,4-dichloro-3-methoxyphenyl)naphthalen-2-ol
- 6-Bromo-1-(2,4-dichloro-6-hydroxyphenyl)naphthalen-2-ol
Uniqueness
What sets 6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C17H11BrCl2O3 |
|---|---|
Molecular Weight |
414.1 g/mol |
IUPAC Name |
6-bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11BrCl2O3/c1-23-17-11(19)7-13(22)15(16(17)20)14-10-4-3-9(18)6-8(10)2-5-12(14)21/h2-7,21-22H,1H3 |
InChI Key |
HVBYXOMHCHOVER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)C2=C(C=CC3=C2C=CC(=C3)Br)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
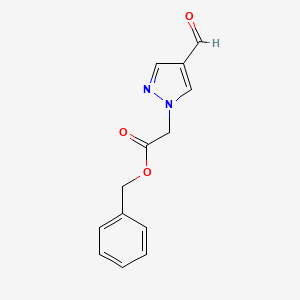
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
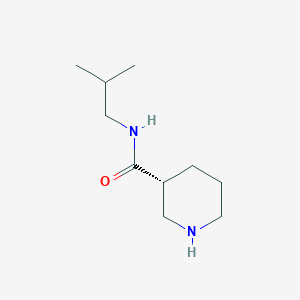
![[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B15091270.png)
![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)
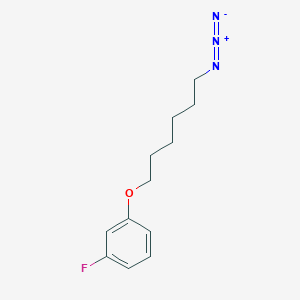

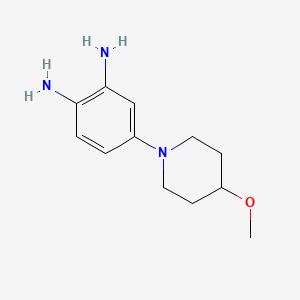

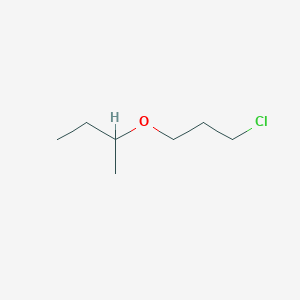
![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)

